3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-6-5-8(3-4-9(6)12)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15) |
InChI Key |
GUPNWPMMHZYGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=NN2)N)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also includes purification steps such as crystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares substituents, molecular formulas, and key characteristics of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine with analogous pyrazole derivatives:
Biological Activity
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, supported by recent research findings and case studies.
- Molecular Formula : C₁₁H₁₂FN₃
- Molecular Weight : 205.23 g/mol
- CAS Number : 1341993-84-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 0.08 - 12.07 | Inhibits cell proliferation |
| HeLa (cervical cancer) | 54.25% growth inhibition | Selective toxicity towards cancer cells |
In a study focusing on aminopyrazole compounds, it was noted that certain derivatives showed promising results in inhibiting tubulin polymerization, a crucial mechanism for cancer cell division . Molecular docking studies indicated that these compounds could bind effectively to the colchicine site on tubulin, further supporting their potential as anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that modifications in the pyrazole structure can enhance anti-inflammatory activity. For instance, derivatives with specific substitutions have shown to reduce inflammation markers in vitro.
Antioxidant Activity
Antioxidant properties are another area where this compound exhibits efficacy. Studies have demonstrated that pyrazole-based compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Case Studies and Research Findings
- In vitro Studies : A series of aminopyrazole derivatives were synthesized and tested for their biological activity. Among these, compounds similar to this compound showed significant inhibition of cancer cell growth while sparing normal cells .
- Molecular Modeling : Docking simulations revealed favorable interactions between the compound and target proteins involved in cell proliferation and inflammation pathways. This suggests that structural modifications could lead to enhanced therapeutic profiles .
- Comparative Analysis : When compared with other known pyrazole derivatives, this compound demonstrated superior activity against specific cancer types, making it a candidate for further development in anticancer therapy .
Q & A
Q. What are the common synthetic routes for 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine?
The synthesis typically involves multi-step reactions, such as:
- Condensation : Reacting fluorinated aryl aldehydes (e.g., 4-fluoro-3-methylbenzaldehyde) with hydrazine derivatives to form pyrazole cores.
- Cyclization : Using conditions like refluxing ethanol or methanol with catalysts (e.g., acetic acid) to promote ring closure .
- Substitution : Introducing methyl groups via nucleophilic substitution or alkylation at the 4-position of the pyrazole ring .
Optimization of solvent (e.g., anhydrous methanol) and temperature (70–90°C) is critical for yield and purity .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : H and C NMR confirm substituent positions and regioselectivity (e.g., distinguishing fluorophenyl and methyl groups) .
- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrazole core) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., methanol) stabilize charged transition states .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or bases (e.g., KCO) accelerate cyclization .
- Design of Experiments (DoE) : Systematic variation of temperature, concentration, and stoichiometry identifies optimal parameters via response surface methodology .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?
- Dose-Response Curves : Validate IC values across multiple assays (e.g., fluorometric vs. colorimetric) to rule out assay-specific artifacts .
- Structural Analog Comparison : Test derivatives (e.g., 3-trifluoromethyl or 4-chloro analogs) to isolate substituent effects on activity .
- Molecular Dynamics Simulations : Model binding interactions with target enzymes (e.g., kinases) to explain variance in inhibitory potency .
Q. How does X-ray crystallography aid in confirming the compound’s structure and polymorphism?
- Unit Cell Analysis : Determines space group (e.g., triclinic P1) and packing motifs influenced by fluorine and methyl substituents .
- Hydrogen Bond Networks : Identifies key interactions (e.g., N–H···N or C–H···F) that stabilize crystal lattices .
- Polymorph Screening : Varying crystallization solvents (e.g., acetone vs. DMSO) reveals distinct polymorphic forms with differing solubility profiles .
Q. What is the role of fluorine substitution in modulating the compound’s pharmacokinetic properties?
- Lipophilicity : Fluorine at the 4-position increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Fluorine resists oxidative metabolism (CYP450), prolonging half-life in vivo .
- Electron-Withdrawing Effects : Stabilizes adjacent amine groups, altering pK and ionization state at physiological pH .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
-
Substituent Variation : Compare analogs with:
-
Pharmacophore Modeling : Identify critical functional groups (e.g., pyrazole NH, fluorophenyl) for maintaining activity .
Q. What methods validate the compound’s potential as a kinase inhibitor?
- Kinase Profiling : Screen against panels (e.g., 100+ kinases) to assess selectivity .
- ATP-Competitive Assays : Measure displacement of fluorescent ATP analogs in TR-FRET assays .
- Co-crystallization : Resolve inhibitor-kinase complexes to map binding pockets and guide optimization .
Addressing Data Contradictions
Q. How to reconcile conflicting solubility data in different solvent systems?
- Solvent Polarity : Use Hansen solubility parameters to predict solubility in DMSO vs. aqueous buffers .
- pH-Dependent Solubility : Adjust buffer pH (e.g., 6.5–7.4) to mimic physiological conditions and measure via nephelometry .
Q. What explains discrepancies in reported IC50_{50}50 values across studies?
- Assay Variability : Normalize data using reference inhibitors (e.g., staurosporine for kinases) .
- Protein Source : Compare recombinant vs. native enzyme preparations to rule out isoform-specific effects .
Future Research Directions
- Target Identification : Use chemoproteomics (e.g., affinity pull-down/MS) to map interactomes .
- In Vivo Efficacy : Assess bioavailability and toxicity in rodent models with PK/PD modeling .
- Hybrid Analogs : Combine pyrazole cores with triazole or oxadiazole moieties to enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
